molecular formula C18H16FN5O3 B2609960 1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one CAS No. 2309220-64-0

1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one

Cat. No.: B2609960
CAS No.: 2309220-64-0
M. Wt: 369.356
InChI Key: WYITXZIAKQQOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a piperazine derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one is not fully understood. However, studies have suggested that this compound inhibits the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to a decrease in the synthesis of DNA and ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of thymidylate synthase, which leads to a decrease in the synthesis of DNA. This inhibition ultimately leads to the death of cancer cells. This compound has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for the research on 1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one. One of the directions is to study the potential of this compound as an anti-cancer agent in vivo. Another direction is to study the mechanism of action of this compound in more detail to understand its effects on cancer cells better. Additionally, the synthesis of analogs of this compound can be explored to improve its solubility and potency. Finally, the potential of this compound in other fields of research, such as anti-inflammatory and anti-oxidant agents, can be explored.

Synthesis Methods

The synthesis of 1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one has been reported in the literature using various methods. One of the methods involves the reaction of 5-fluorouracil with 6-methoxy-1H-indole-2-carboxylic acid, followed by coupling with piperazine in the presence of a coupling agent. Another method involves the reaction of 5-fluorouracil with 6-methoxy-1H-indole-2-carbonyl chloride, followed by coupling with piperazine in the presence of a base. Both methods have been reported to yield the desired compound in good yields.

Scientific Research Applications

1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one has been extensively studied for its potential applications in various fields of research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(6-methoxy-1H-indole-2-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3/c1-27-13-3-2-11-6-15(22-14(11)7-13)17(26)23-4-5-24(16(25)10-23)18-20-8-12(19)9-21-18/h2-3,6-9,22H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYITXZIAKQQOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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